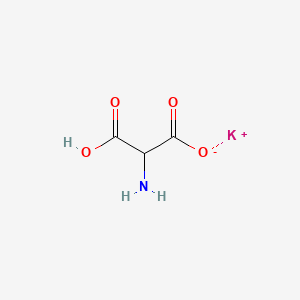
2-Aminomalonic Acid Monopotassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomalonic Acid Monopotassium Salt is a derivative of 2-aminomalonic acid, which is an amino polycarboxylic acid. This compound is known for its zwitterionic character, similar to amino acids, making it a versatile ligand in various chemical reactions . It has applications in medicine, environmental technology, and chemistry due to its ability to form complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomalonic Acid Monopotassium Salt typically involves the reaction of malonic acid with ammonia and bromine . The process can be summarized as follows:
Starting Materials: Malonic acid, ammonia, and bromine.
Reaction Conditions: The reaction is carried out in diethyl ether, followed by recrystallization from water to obtain the product as colorless blocks.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminomalonic Acid Monopotassium Salt undergoes various chemical reactions, including:
Decarboxylation: Catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine.
Complexation: Forms complexes with metal ions due to its nitrogen-containing moiety and carboxyl groups.
Common Reagents and Conditions
Decarboxylation: Requires serine hydroxymethyltransferase as a catalyst.
Complexation: Involves metal ions and can occur under various pH conditions due to the zwitterionic nature of the compound.
Major Products
Decarboxylation: Glycine.
Complexation: Metal ion complexes.
Wissenschaftliche Forschungsanwendungen
2-Aminomalonic Acid Monopotassium Salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Aminomalonic Acid Monopotassium Salt involves its ability to form complexes with metal ions. The nitrogen-containing moiety and carboxyl groups facilitate the binding of metal ions, making it an effective ligand in various chemical reactions . In biological systems, it can undergo decarboxylation catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine .
Vergleich Mit ähnlichen Verbindungen
2-Aminomalonic Acid Monopotassium Salt can be compared with other amino polycarboxylic acids, such as:
Ethylenediaminetetraacetic Acid (EDTA): Known for its strong chelating properties and widespread use in various industries.
Diethylenetriamine Pentaacetate (DTPA): Used in medical imaging and as a chelating agent.
Triethylenetetramine (TETA): Employed in industrial applications for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its zwitterionic character and the presence of two carboxyl groups, one of which can be decarboxylated to form a chiral center . This property makes it a versatile compound in both chemical and biological applications.
Eigenschaften
Molekularformel |
C3H4KNO4 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
potassium;2-amino-3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO4.K/c4-1(2(5)6)3(7)8;/h1H,4H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
CKOXCZZUKNHFDJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)O)(C(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)

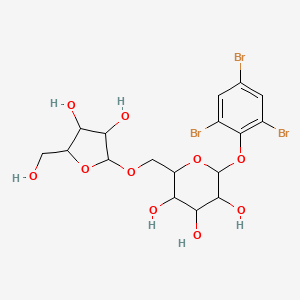
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
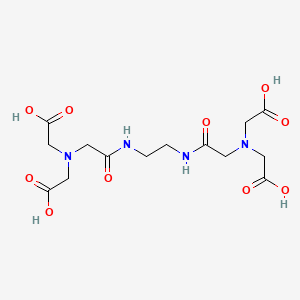
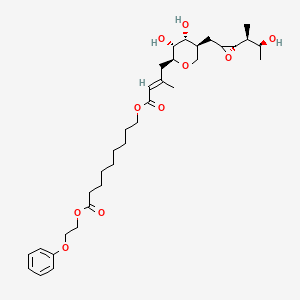
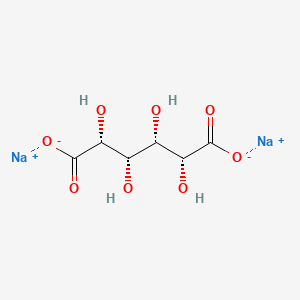

![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)

![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)


